N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide

Description

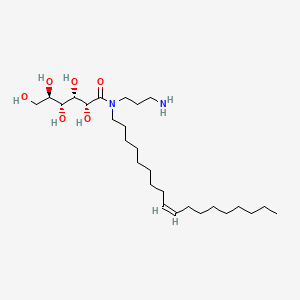

N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide is a structurally complex amphiphilic compound characterized by three key functional groups:

- (Z)-Octadec-9-en-1-yl: A mono-unsaturated (oleyl) fatty acid chain, contributing to hydrophobic interactions and surfactant-like behavior.

- D-Gluconamide: A carbohydrate-derived moiety that enhances water solubility and may participate in hydrogen bonding or metal chelation.

The unsaturated fatty chain and gluconamide group may synergize to modulate interfacial activity, while the aminopropyl group could enable covalent or ionic interactions with target substrates.

Properties

CAS No. |

93840-57-4 |

|---|---|

Molecular Formula |

C27H54N2O6 |

Molecular Weight |

502.7 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide |

InChI |

InChI=1S/C27H54N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h9-10,23-26,30-34H,2-8,11-22,28H2,1H3/b10-9-/t23-,24-,25+,26-/m1/s1 |

InChI Key |

LKSZPEDUGWJYTB-JMFVFQDWSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadec-9-enoic acid, 3-aminopropylamine, and D-gluconic acid.

Amidation Reaction: The octadec-9-enoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 3-aminopropylamine to form the intermediate amide.

Gluconamide Formation: The intermediate amide is then reacted with D-gluconic acid under suitable conditions to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide can undergo various chemical reactions, including:

Oxidation: The unsaturated bond in the aliphatic chain can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to saturate the double bond, forming a fully saturated aliphatic chain.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Saturated aliphatic amides

Substitution: Various substituted amides

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cell signaling and membrane interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with cell membrane components, enzymes, or receptors.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Differences :

- Pipecoline Resin : Features a cyclic secondary amine (piperidine derivative) instead of the oleyl-gluconamide chain.

- Target Compound : Replaces the heterocyclic group with a surfactant-like oleyl-gluconamide structure.

Functional Performance :

- The pipecoline resin demonstrated a maximum Ag(I) sorption capacity of 105.4 mg/g in chloride solutions, attributed to the cyclic amine’s chelation efficiency .

- By contrast, the target compound’s gluconamide and unsaturated chain may prioritize hydrophobic interactions over metal binding, suggesting divergent applications (e.g., emulsification or antimicrobial activity).

Ispinesib Mesylate vs. This compound

Structural Differences :

- Ispinesib Mesylate: Contains a benzamide core, quinazolinyl group, and methanesulfonate counterion, with the N-(3-aminopropyl) moiety serving as a linker .

- Target Compound : Lacks aromatic and heterocyclic pharmacophores but includes a gluconamide-carbohydrate unit.

Functional Performance :

- Ispinesib acts as a kinesin inhibitor with antiepileptic properties, leveraging its quinazolinyl-benzamide structure for target specificity .

PAPA NONOate vs. This compound

Structural Differences :

- PAPA NONOate: A diazeniumdiolate nitric oxide (NO) donor with dual N-(3-aminopropyl) and N-propyl groups .

- Target Compound: Replaces the NO-releasing diazeniumdiolate with a gluconamide-oleyl chain.

Functional Performance :

- PAPA NONOate achieved enhanced biofilm reduction (up to 70% in combined treatments) by synergizing NO release with quorum-quenching enzymes .

- The target compound’s gluconamide may inhibit biofilms via carbohydrate-mediated interference, while the oleyl chain could disrupt lipid membranes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide, and how can the purity of the product be validated?

- Methodological Answer : Synthesis typically involves coupling reactions between functionalized amines and acyl donors. For example, amidation reactions using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate bond formation between the aminopropyl group and the gluconamide backbone . Purity validation requires analytical techniques such as HPLC (for separation), NMR (for structural confirmation), and mass spectrometry (for molecular weight verification). Solubility in polar solvents (e.g., DMSO or water) should be assessed to ensure compatibility with downstream applications .

Q. How do the physicochemical properties (e.g., solubility, pKa) of this compound influence its handling and application in aqueous experimental systems?

- Methodological Answer : The compound's amphiphilic structure (long hydrophobic chain + polar gluconamide) dictates its solubility profile. For instance, its water solubility (73 mg/L at 23°C) suggests limited dispersibility in aqueous media, necessitating surfactants or co-solvents for in vitro studies . The pKa (~7.1) indicates pH-dependent protonation of the aminopropyl group, which affects interactions with biological membranes or metal ions. Researchers should optimize buffer systems (e.g., PBS at pH 7.4) to maintain stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : GHS classification highlights acute oral toxicity (H301) and skin corrosion (Category 1B). Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation or dermal exposure. In case of spills, employ absorbent materials and avoid aqueous washes to prevent contamination . Toxicity screening (e.g., MTT assays) is recommended before cell-based studies to determine safe concentrations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s selectivity in metal ion sorption, and what analytical techniques are most effective?

- Methodological Answer : Competitive sorption studies using multi-metal solutions (e.g., Ag(I), Cu(II), Pb(II)) under controlled pH and ionic strength can assess selectivity. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal uptake, while FTIR or XPS identifies binding sites (e.g., amine or carbonyl groups). For example, trans-1,4-diaminocyclohexane-modified resins showed Ag(I) selectivity over Cu(II) and Zn(II) in chloride solutions, suggesting similar strategies for this compound .

Q. What kinetic models are appropriate for analyzing the interaction of this compound with biological targets, and how can discrepancies between experimental data and model predictions be resolved?

- Methodological Answer : Pseudo-first-order or pseudo-second-order models are commonly used for sorption kinetics. For instance, pseudo-first-order kinetics (ln(q_e - q_t) vs. time) were effective for Ag(I) sorption on analogous polymers . Discrepancies may arise from diffusion limitations or heterogeneous binding sites. Researchers should validate models using residual analysis and compare Akaike information criteria (AIC) to select the best fit .

Q. How does the compound’s amphiphilic structure affect its self-assembly in solution, and what techniques are suitable for characterizing such behavior?

- Methodological Answer : The hydrophobic octadecenyl chain and hydrophilic gluconamide promote micelle or vesicle formation. Dynamic light scattering (DLS) can measure particle size distribution, while cryo-TEM visualizes nanostructures. Critical micelle concentration (CMC) determination via surface tension measurements or fluorescence spectroscopy (using pyrene as a probe) is essential for applications in drug delivery .

Q. What strategies can optimize the compound’s synthesis yield, and how do reaction conditions (e.g., temperature, catalyst) influence byproduct formation?

- Methodological Answer : Design of experiments (DoE) approaches, such as response surface methodology, can optimize reaction parameters. For example, increasing temperature may accelerate amidation but risk side reactions (e.g., oxidation of unsaturated bonds). Catalysts like NHS (N-hydroxysuccinimide) improve coupling efficiency, while TLC or LC-MS monitors intermediate purity .

Q. How can researchers resolve contradictions in reported sorption capacities between similar amphiphilic compounds?

- Methodological Answer : Discrepancies often stem from differences in experimental conditions (e.g., pH, ionic strength) or material porosity. Meta-analyses comparing sorption data normalized to surface area or active site density are recommended. For instance, trans-1,4-diaminocyclohexane resins showed higher Ag(I) capacity (130.7 mg/g) than pipecoline derivatives (105.4 mg/g) due to enhanced chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.